Cas no 162934-76-1 (3-(1-Naphthoyl)pyrrole)

3-(1-Naphthoyl)pyrrole 化学的及び物理的性質
名前と識別子
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- Naphthalen-1-yl(1H-pyrrol-3-yl)methanone
- 3-(1-Naphthoyl)pyrrole
- 3-(1-Naphthoyl)pyrro
- 3-(1-NAPHTHOYL)PYRROLE,BROWN FOAM
- 1-Naphthalenyl-1H-pyrrol-3-yl-Methanone
-
- インチ: InChI=1S/C15H11NO/c17-15(12-8-9-16-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,16H
- InChIKey: SRFPXOWDJKQVJQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC=C3
計算された属性
- せいみつぶんしりょう: 221.08400
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 32.86000
- LogP: 3.39890
3-(1-Naphthoyl)pyrrole セキュリティ情報
3-(1-Naphthoyl)pyrrole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-(1-Naphthoyl)pyrrole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N368100-1 g |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 1g |
1320.00 | 2021-07-23 | ||
TRC | N368100-100mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 100mg |
$ 201.00 | 2023-04-15 | ||
TRC | N368100-250 mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 250MG |
385.00 | 2021-07-23 | ||
Chemenu | CM127657-1g |
naphthalen-1-yl(1H-pyrrol-3-yl)methanone |
162934-76-1 | 95% | 1g |
$310 | 2023-03-07 | |
TRC | N368100-250mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 250mg |
$ 465.00 | 2023-04-15 | ||
TRC | N368100-500 mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 500MG |
745.00 | 2021-07-23 | ||
TRC | N368100-50mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 50mg |
$ 115.00 | 2023-04-15 | ||
TRC | N368100-100 mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 100MG |
165.00 | 2021-07-23 | ||
TRC | N368100-1g |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 1g |
$ 1596.00 | 2023-04-15 | ||
Chemenu | CM127657-1g |
naphthalen-1-yl(1H-pyrrol-3-yl)methanone |
162934-76-1 | 95% | 1g |
$310 | 2021-08-05 |
3-(1-Naphthoyl)pyrrole 関連文献
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
3-(1-Naphthoyl)pyrroleに関する追加情報
3-(1-Naphthoyl)pyrrole: A Comprehensive Overview
3-(1-Naphthoyl)pyrrole, a compound with the CAS number 162934-76-1, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, substituted with a naphthoyl group at the 3-position. The combination of pyrrole's unique electronic properties and the extended conjugation provided by the naphthoyl group makes 3-(1-Naphthoyl)pyrrole a versatile building block for various applications.
The synthesis of 3-(1-Naphthoyl)pyrrole typically involves condensation reactions between pyrrole and naphthoic acid derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, which are critical for scaling up production. Researchers have also explored alternative routes, such as using microwave-assisted synthesis or enzymatic catalysis, to enhance yield and purity. These developments underscore the growing interest in 3-(1-Naphthoyl)pyrrole as a key intermediate in organic synthesis.
One of the most notable applications of 3-(1-Naphthoyl)pyrrole lies in its role as a precursor for advanced materials. For instance, this compound can be polymerized to form conducting polymers, which exhibit excellent electrical conductivity and mechanical stability. These polymers have been tested for use in flexible electronics, such as organic light-emitting diodes (OLEDs) and sensors. Recent studies have demonstrated that incorporating 3-(1-Naphthoyl)pyrrole into polymer backbones can significantly improve their charge transport properties, making them more suitable for high-performance electronic devices.
In the field of pharmacology, 3-(1-Naphthoyl)pyrrole has shown potential as a lead compound for drug development. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. For example, researchers have investigated its ability to inhibit kinase enzymes, which are implicated in numerous diseases such as cancer and inflammatory disorders. Preclinical studies suggest that derivatives of 3-(1-Naphthoyl)pyrrole exhibit promising anti-inflammatory and anti-proliferative activities, warranting further exploration in clinical settings.
The optical properties of 3-(1-Naphthoyl)pyrrole also make it an attractive candidate for applications in optoelectronics and photonics. Its extended conjugation system enables strong absorption in the visible spectrum, which is advantageous for dye-sensitized solar cells (DSSCs). Recent experiments have shown that incorporating 3-(1-Naphthoyl)pyrrole into DSSC sensitizers can enhance light harvesting efficiency and overall device performance. This highlights its potential contribution to sustainable energy technologies.
From a structural perspective, 3-(1-Naphthoyl)pyrrole exhibits interesting photophysical behavior due to its aromaticity and conjugation length. The molecule's absorption and emission spectra have been extensively studied using techniques such as UV-Vis spectroscopy and fluorescence microscopy. These studies reveal that the naphthoyl substituent significantly influences the electronic transitions, leading to tunable optical properties. Such insights are invaluable for designing molecules with tailored functionalities.
Moreover, 3-(1-Naphthoyl)pyrrole has been utilized as a chiral catalyst in asymmetric synthesis. Its ability to induce enantioselectivity in various reactions has been leveraged to produce enantiomerically pure compounds with high efficiency. This application underscores the compound's versatility across different chemical disciplines.
In conclusion, 3-(1-Naphthoyl)pyrrole is a multifaceted compound with applications spanning organic electronics, pharmacology, and catalysis. Its unique structure and functional properties continue to inspire innovative research directions. As scientific advancements unfold, we can expect even more groundbreaking applications of this remarkable molecule.
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